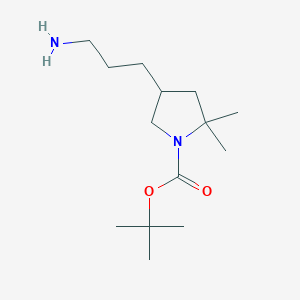

tert-Butyl 4-(3-aminopropyl)-2,2-dimethylpyrrolidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

tert-Butyl 4-(3-aminopropyl)-2,2-dimethylpyrrolidine-1-carboxylate is a chemical compound with the molecular formula C12H25N3O2. It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine. This compound is known for its stability and reactivity, making it a valuable reagent in synthetic chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

tert-Butyl 4-(3-aminopropyl)-2,2-dimethylpyrrolidine-1-carboxylate can be synthesized through a multi-step process involving the protection of amines and subsequent reactions. One common method involves the reaction of 4-(3-aminopropyl)-2,2-dimethylpyrrolidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput. The use of advanced purification techniques such as chromatography and crystallization further enhances the purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

tert-Butyl 4-(3-aminopropyl)-2,2-dimethylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Oxidized derivatives of the pyrrolidine ring.

Reduction: Reduced amine derivatives.

Substitution: Substituted pyrrolidine derivatives.

Applications De Recherche Scientifique

tert-Butyl 4-(3-aminopropyl)-2,2-dimethylpyrrolidine-1-carboxylate is a chemical compound featuring a pyrrolidine ring substituted with a tert-butyl group and an aminopropyl chain. It has a molecular weight of 256.38 g/mol and the molecular formula C14H28N2O2 .

Uniqueness and Key Features

The presence of both the pyrrolidine ring and the aminopropyl side chain distinguishes this compound from other similar compounds. This unique structure may contribute to its distinct biological activities and potential applications in pharmaceuticals and materials science.

Potential Applications

Research indicates that this compound may exhibit various biological activities and has been studied for potential applications:

- Synthesis of derivatives or modifying the compound for specific applications.

Synthesis

The synthesis of this compound typically involves several steps that allow for the efficient production of the compound in a laboratory setting.

Comparison with Similar Compounds

The uniqueness of this compound can be highlighted by comparing it with similar compounds:

| Compound Name | Key Features |

|---|---|

| tert-butyl (4R)-4-amino-3,3-dimethylpyrrolidine-1-carboxylate | Lacks the aminopropyl side chain; focuses on dimethyl substitution. |

| N,N-Diethylglycine | Simpler structure; lacks the pyrrolidine ring but shares amino acid characteristics. |

| 3-Aminopropanoic acid | A simpler amino acid structure without cyclic components; highlights basic amino functionalities. |

Mécanisme D'action

The mechanism of action of tert-Butyl 4-(3-aminopropyl)-2,2-dimethylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in biochemical pathways and cellular functions. The exact molecular targets and pathways involved depend on the specific application and context .

Comparaison Avec Des Composés Similaires

Similar Compounds

- tert-Butyl (3-aminopropyl)carbamate

- tert-Butyl 4-(3-aminopropyl)piperazine-1-carboxylate

- tert-Butyl 4-(3-aminopropyl)-1-piperazinecarboxylate

Uniqueness

tert-Butyl 4-(3-aminopropyl)-2,2-dimethylpyrrolidine-1-carboxylate is unique due to its specific structural features, which confer distinct reactivity and stability. Its tert-butyl group provides steric hindrance, enhancing its stability and making it less prone to degradation. This uniqueness makes it a valuable compound in various research and industrial applications .

Activité Biologique

tert-Butyl 4-(3-aminopropyl)-2,2-dimethylpyrrolidine-1-carboxylate (CAS No. 2374126-98-2) is a compound that belongs to the class of heterocyclic building blocks. Its unique structural features suggest potential biological activities that merit investigation. This article provides a detailed overview of its biological activity, including research findings, case studies, and a summary of its pharmacological properties.

- Molecular Formula : C14H28N2O2

- Molecular Weight : 256.38 g/mol

- Purity : Typically ≥ 98%

- Storage : Ambient conditions are suitable for storage.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing on its potential as an inhibitor of certain enzymes and its antioxidant properties.

Enzyme Inhibition

Recent studies have shown that compounds with similar structures exhibit significant inhibition of cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are critical in the breakdown of neurotransmitters, and their inhibition can have therapeutic implications for neurodegenerative diseases such as Alzheimer's disease.

| Compound | IC50 (AChE) | IC50 (BChE) | Selectivity Ratio (AChE/BChE) |

|---|---|---|---|

| Lead Compound 8c | 1.90 ± 0.16 µM | 0.084 ± 0.008 µM | 22.6 |

| tert-butyl derivative | TBD | TBD | TBD |

Note: The specific IC50 values for this compound are still under investigation but are expected to follow similar trends as observed in related compounds.

Antioxidant Activity

In addition to enzyme inhibition, the compound has demonstrated antioxidant properties in various assays. These assays assess the ability of a compound to scavenge free radicals and reduce oxidative stress, which is implicated in numerous diseases.

| Assay Type | Result |

|---|---|

| ABTS Assay | High antioxidant activity |

| FRAP Assay | Significant reducing power |

| Luminol Chemiluminescence | Inhibition observed |

Case Studies and Research Findings

- Study on Cholinesterase Inhibition : A study published in December 2020 examined novel conjugates based on similar structures and reported promising results in inhibiting AChE and BChE, with selectivity towards BChE being a common characteristic among these compounds .

- Antioxidant Studies : Research has indicated that compounds with similar pyrrolidine structures exhibit high antioxidant activity, which could be beneficial in preventing oxidative stress-related damage in neuronal cells .

- Potential Neuroprotective Effects : The ability of these compounds to inhibit AChE may also correlate with neuroprotective effects, as seen in some animal models where oxidative stress was reduced following treatment with related compounds .

Propriétés

Formule moléculaire |

C14H28N2O2 |

|---|---|

Poids moléculaire |

256.38 g/mol |

Nom IUPAC |

tert-butyl 4-(3-aminopropyl)-2,2-dimethylpyrrolidine-1-carboxylate |

InChI |

InChI=1S/C14H28N2O2/c1-13(2,3)18-12(17)16-10-11(7-6-8-15)9-14(16,4)5/h11H,6-10,15H2,1-5H3 |

Clé InChI |

GFCJGMPPLDUPEC-UHFFFAOYSA-N |

SMILES canonique |

CC1(CC(CN1C(=O)OC(C)(C)C)CCCN)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.